(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c1-20-13-7-4-11(18)8-14(13)24-16(20)19-15(21)9-25(22,23)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWNPRKXZOOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre or ensifentrine, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels within the cell. This results in a broad range of effects, including bronchodilation and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in inflammatory responses. Therefore, the inhibition of these enzymes can lead to both bronchodilatory and anti-inflammatory effects, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD).
Result of Action
The dual inhibition of PDE3 and PDE4 by Ohtuvayre leads to bronchodilation and anti-inflammatory effects. This makes it an effective treatment for COPD, a condition characterized by chronic inflammation and narrowing of the airways. The compound has demonstrated clinical benefits in Phase 3 ENHANCE trials.
Action Environment
The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the compound is delivered directly to the lungs through a standard jet nebulizer. This method of administration bypasses the need for high inspiratory flow rates or complex hand-breath coordination, potentially enhancing its efficacy and patient compliance.
Biological Activity
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological effects, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F2N3O2S, with a molecular weight of 363.38 g/mol. Its structure features a benzo[d]thiazole core with fluorine and sulfonyl substituents, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15F2N3O2S |
| Molecular Weight | 363.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
The mechanism of action of this compound involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes associated with various diseases, including those linked to cancer and neurodegenerative conditions.
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase and other enzymes crucial for neurotransmitter regulation in the brain.
- Cellular Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, potentially leading to cytotoxic effects on cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | |
| HeLa (Cervical Cancer) | 4.8 | |
| A549 (Lung Cancer) | 6.0 |
The compound's structure contributes to its ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has shown promising results against several gram-positive and gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Pseudomonas aeruginosa | 20.0 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the benzo[d]thiazole class:
- Inhibition of Acetylcholinesterase : A study demonstrated that benzo[d]thiazole derivatives could effectively inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease.
- Cytotoxicity Against Cancer Cells : Another investigation found that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
Comparison with Similar Compounds
Substitution at the Benzo[d]thiazole 6-Position
The 6-position of the benzo[d]thiazole ring significantly influences physicochemical and biological properties:
- 6-Ethoxy analog : (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895469-59-7) replaces the 6-fluoro group with ethoxy. This substitution increases lipophilicity (logP) and may reduce metabolic oxidation compared to the fluoro derivative. Molecular weight increases to 408.5 g/mol (vs. 382.46 g/mol for acetamido derivatives in ) .
- 6-Trifluoromethyl derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () exhibit enhanced electron-withdrawing effects and higher thermal stability (m.p. 133–134°C). The trifluoromethyl group may improve blood-brain barrier penetration relative to the fluoro substituent .
Table 1: Substituent Effects at the 6-Position
*Calculated based on molecular formula.
Modifications to the Acetamide/Sulfonamide Moiety
The sulfonylacetamide group in the target compound distinguishes it from analogs with simpler acetamide or heterocyclic substituents:
- Sulfonamide vs. Thiazole Derivatives: Compounds like N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () replace the sulfonyl group with a thiazole ring. These derivatives show MAO inhibition (IC50 values in µM range), suggesting the sulfonyl group in the target compound may alter enzyme selectivity .
- Phenylsulfonyl vs.
Table 2: Acetamide/Sulfonamide Variants
Role of Fluorine Substitution
Fluorine atoms in the target compound (6-fluoro on benzothiazole, 4-fluoro on phenyl) contribute to its electronic and steric profile:
- Dual Fluorine vs. Single Fluorine: The compound in , N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide, shares the 6-fluoro substitution but lacks the sulfonyl group.
- Fluorine vs. Chlorine: reports a 6-chloro derivative (N-(6-(3-cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide) with a higher melting point (212–213°C), indicating stronger crystal packing due to chlorine’s larger atomic radius .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2-ylidene)acetamide derivatives?
- Methodological Answer : A common approach involves coupling substituted benzo[d]thiazole precursors with sulfonyl acetamide moieties. For example, describes synthesizing analogous thiazole-acetamide hybrids via nucleophilic substitution or condensation reactions under reflux with solvents like ethanol or DMF, using catalysts such as triethylamine . Key steps include:
- Activation of the sulfonyl group for nucleophilic attack.
- Stabilization of the imine (Schiff base) intermediate through electron-withdrawing substituents (e.g., fluorine) .
- Critical Parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios (typically 1:1.2 for amine:carbonyl).
Q. How is the purity and structural identity of the compound validated post-synthesis?
- Methodological Answer : Multi-spectroscopic analysis is essential:
- 1H/13C NMR : Confirm the presence of fluorine-induced deshielding in aromatic protons (e.g., δ 7.2–8.5 ppm for fluorophenyl groups) and the thiazole-ylidene moiety (δ 160–170 ppm for C=N in 13C) .
- Elemental Analysis : Verify C, H, N, S, and F content within ±0.3% of theoretical values .
- Melting Point : Sharp, consistent melting points (e.g., >250°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How can reaction yields be optimized for the target compound, and what factors contribute to low yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to assess variables like solvent (DMF vs. THF), temperature, and catalyst (e.g., p-toluenesulfonic acid vs. Et3N). highlights flow-chemistry optimization for analogous diazo compounds, emphasizing residence time and reagent mixing efficiency .
- Yield-Limiting Factors :
- Steric hindrance from 3-methyl substitution on the benzo[d]thiazole ring.
- Competing side reactions (e.g., hydrolysis of the sulfonyl group under acidic conditions) .
- Example Optimization Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et3N | 80 | 62 |
| THF | p-TsOH | 70 | 45 |
| Ethanol | None | 60 | 28 |
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine on the benzo[d]thiazole ring enhances electrophilicity at the C=N bond, favoring nucleophilic additions (e.g., hydrolysis resistance) .
- Sulfonyl Group Impact : The 4-fluorophenylsulfonyl moiety increases lipophilicity (logP ~2.8) and metabolic stability, as seen in similar trifluoromethyl-bearing analogs .
- Spectroscopic Correlations : Fluorine atoms cause distinct splitting patterns in 19F NMR (e.g., -SO2F at δ -110 to -120 ppm) .
Q. What computational strategies are used to predict the compound’s binding affinity or tautomeric behavior?
- Methodological Answer :
- Molecular Docking : demonstrates docking studies for thiazole derivatives using AutoDock Vina. The E-configuration of the imine group is critical for binding to hydrophobic pockets (e.g., in enzyme targets like α-glucosidase) .
- Tautomerism Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model thione-thiol tautomerism, as shown for 1,3,4-oxadiazole hybrids in .
Handling Data Contradictions
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Control Experiments : Re-synthesize the compound under inert conditions to rule out oxidation/hydrolysis artifacts.
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, unexpected δ 5.5 ppm peaks may indicate residual solvent (DMSO-d6) or rotameric forms .
- Cross-Validation : Compare with crystallographic data (e.g., ’s X-ray structure of N-(4-chloro-2-nitrophenyl)acetamide derivatives) to validate bond angles and planarity .
Experimental Design
Q. What in vitro assays are suitable for evaluating biological activity, given structural analogs?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., α-glucosidase inhibition, IC50 determination) as in , where IC50 values for thiazole analogs ranged from 12–45 µM .
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative strains, referencing ’s protocols for thiazole-carboxylate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
